molecular formula C24H31Cl3FN3O3 B3182275 Melphalan flufenamide hydrochloride CAS No. 380449-54-7

Melphalan flufenamide hydrochloride

货号: B3182275
CAS 编号: 380449-54-7
分子量: 534.9 g/mol
InChI 键: ZCMWSKHHXLCVHI-VROPFNGYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Melphalan Flufenamide Hydrochloride is the hydrochloride salt form of melphalan flufenamide, a peptide-drug conjugate composed of a peptide conjugated, via an aminopeptidase-targeting linkage, to the alkylating agent melphalan, with potential antineoplastic and anti-angiogenic activities. Upon administration, the highly lipophilic melphalan flufenamide penetrates cell membranes and enters cells. In aminopeptidase-positive tumor cells, melphalan flufenamide is hydrolyzed by peptidases to release the hydrophilic alkylating agent melphalan. This results in the specific release and accumulation of melphalan in aminopeptidase-positive tumor cells. Melphalan alkylates DNA at the N7 position of guanine residues and induces DNA intra- and inter-strand cross-linkages. This results in the inhibition of DNA and RNA synthesis and the induction of apoptosis, thereby inhibiting tumor cell proliferation. Peptidases are overexpressed by certain cancer cells. The administration of melphalan flufenamide allows for enhanced efficacy and reduced toxicity compared to melphalan.

作用机制

Melphalan flufenamide hydrochloride, also known as melflufen, is a first-in-class peptide-drug conjugate that has shown significant promise in the treatment of multiple myeloma . This article provides a comprehensive overview of its mechanism of action.

Target of Action

Melflufen primarily targets aminopeptidases , which are overexpressed in several malignancies . These enzymes play a key role in protein homeostasis and are involved in cellular processes such as cell-cycle progression and programmed cell death .

Mode of Action

Melflufen is a prodrug of melphalan . Due to its high lipophilicity, it is rapidly transported across the cell membrane . Once inside the cells, melflufen is almost immediately hydrolyzed by aminopeptidases to yield more hydrophilic alkylating molecules, such as melphalan . Like other nitrogen mustard drugs, melflufen exerts antitumor activity through DNA crosslinking .

Biochemical Pathways

The primary biochemical pathway affected by melflufen involves the disruption of DNA function and repair . By damaging the DNA of cancer cells, melflufen can help kill them and prevent the cancer from growing and spreading .

Pharmacokinetics

Melflufen is metabolized by aminopeptidase hydrolysis and by spontaneous hydrolysis on N-mustard . Pharmacokinetic analysis of plasma samples showed a rapid formation of melphalan; concentrations generally exceeded those of melflufen during ongoing infusion . Melflufen rapidly disappeared from plasma after infusion, while melphalan typically peaked a few minutes after the end of infusion .

Result of Action

The result of melflufen’s action is the induction of irreversible DNA damage, leading to cell death . It displays cytotoxic activity against myeloma cell lines resistant to other treatments, including alkylators . It has also demonstrated inhibition of angiogenesis and the metastatic process in preclinical studies .

Action Environment

The action of melflufen is influenced by the overexpression of aminopeptidases in cancer cells . This overexpression allows for the rapid uptake and hydrolysis of melflufen, leading to the release of the alkylating agent melphalan . The high lipophilicity of melflufen also contributes to its rapid uptake by cells .

生物活性

Melphalan flufenamide hydrochloride , commonly referred to as melflufen, is a novel alkylating agent designed as a prodrug of melphalan. It has gained attention for its enhanced biological activity, particularly in the treatment of relapsed or refractory multiple myeloma (MM). This article delves into the biological activity of melphalen flufenamide, its mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Melphalan flufenamide is characterized by its lipophilicity , which facilitates its passive diffusion across cell membranes. Once inside the cell, it is hydrolyzed by aminopeptidases , which are overexpressed in many malignant cells, including those in multiple myeloma. This hydrolysis releases the active metabolite melphalan, leading to:

  • Alkylation of DNA : Melphalan attaches alkyl groups to guanine and adenine bases, resulting in monoadducts and cross-linking that disrupt DNA replication and transcription.
  • Induction of Apoptosis : The rapid formation of DNA damage markers such as γ-H2AX indicates significant cellular stress and triggers apoptosis pathways.
  • Overcoming Drug Resistance : Melflufen has shown efficacy in cells resistant to conventional therapies, including melphalan itself, by exploiting the upregulated aminopeptidase activity.

Table 1: Comparison of Biological Activity between Melphalan and Melphalan Flufenamide

PropertyMelphalanMelphalan Flufenamide
Potency (in vitro)Lower10-600 times higher
MechanismDirect alkylationProdrug activated by aminopeptidases
Induction of γ-H2AX6 hours2 hours
Efficacy in resistant cellsLimitedSignificant

Pharmacokinetics

Melphalan flufenamide demonstrates distinct pharmacokinetic properties compared to its parent compound. Key pharmacokinetic parameters include:

  • Absorption : Following a 40 mg intravenous infusion, peak plasma concentrations (C_max) reach approximately 432 ng/mL within 4-15 minutes.
  • Volume of Distribution : Melflufen has a mean volume of distribution of about 35 L, while melphalan is approximately 76 L.
  • Metabolism : The drug is primarily metabolized through aminopeptidase hydrolysis and spontaneous hydrolysis into desethyl-melphalan and other metabolites.

Table 2: Pharmacokinetic Parameters

ParameterValue
C_max432 ng/mL
T_max4-15 minutes
AUC3143 h*µg/mL
Volume of DistributionMelflufen: 35 L; Melphalan: 76 L

Clinical Studies and Findings

Recent clinical studies have highlighted the efficacy and safety profile of melphalen flufenamide. A pivotal study at Dana-Farber Cancer Institute demonstrated that melflufen induced apoptosis in various MM cell lines resistant to traditional treatments.

Case Study Insights

  • Efficacy in Relapsed/Refractory Multiple Myeloma :
    • In a clinical trial involving patients with relapsed/refractory MM who had undergone multiple prior treatments, melflufen combined with dexamethasone showed significant response rates.
    • Patients exhibited a favorable tolerability profile with manageable side effects.
  • Resistance Mechanisms :
    • In vitro studies indicated that melflufen was effective against melphalan-resistant subclones, suggesting its potential role in overcoming resistance mechanisms associated with prior therapies.
  • Safety Profile :
    • The safety profile remains consistent across various studies, with no new safety concerns reported when used in combination therapies.

Table 3: Summary of Clinical Findings

Study FocusFindings
Response RatesSignificant improvement observed in relapsed/refractory MM patients
Resistance OvercomingEffective against resistant cell lines
SafetyConsistent profile across combinations

科学研究应用

Introduction to Melphalan Flufenamide Hydrochloride

This compound, commonly referred to as melflufen, is a novel anticancer agent primarily indicated for the treatment of multiple myeloma, particularly in patients who have undergone multiple lines of therapy. This compound is a prodrug of melphalan, an established alkylating agent, designed to enhance the delivery and efficacy of chemotherapy specifically within tumor cells.

Indications

Melphalan flufenamide is indicated for use in adults with multiple myeloma who have received at least four prior lines of therapy and whose disease is refractory to at least one proteasome inhibitor, one immunomodulatory agent, and one CD-38 directed monoclonal antibody. The drug is typically administered in combination with dexamethasone, enhancing its therapeutic efficacy .

Clinical Trials and Efficacy

The efficacy of melphalan flufenamide was primarily evaluated in the HORIZON trial (NCT02963493), a multicenter, single-arm study involving patients with relapsed or refractory multiple myeloma. Key findings from this trial include:

  • Overall Response Rate (ORR) : 23.7% in a subgroup analysis of 97 heavily pre-treated patients.
  • Duration of Response (DOR) : Median DOR was reported as 4.2 months.
  • Progression-Free Survival (PFS) : Median PFS was approximately 9.4 months .

Safety Profile

The safety profile of melphalan flufenamide includes common adverse reactions such as fatigue, nausea, diarrhea, pyrexia, and respiratory tract infections. Laboratory abnormalities frequently observed include decreased leukocyte and platelet counts .

Pharmacokinetics

Pharmacokinetic studies indicate that melphalan flufenamide is rapidly converted to its active metabolite within the body. Following intravenous administration, it exhibits a quick distribution phase, with concentrations of melphalan peaking shortly after infusion completion. This rapid metabolism suggests that melphalan flufenamide can effectively deliver higher concentrations of the active drug to tumor sites .

Comparative Efficacy

Melphalan flufenamide has been shown to possess significantly higher potency than traditional melphalan in both in vitro and in vivo models. Preclinical studies demonstrated its ability to induce apoptosis in multiple myeloma cell lines resistant to conventional treatments .

Parameter Melphalan Flufenamide Traditional Melphalan
Potency10-100x more potentStandard potency
AdministrationIV infusionIV infusion
IndicationsRelapsed/refractory MMVarious cancers
Common Adverse ReactionsFatigue, nauseaNausea, vomiting

属性

IUPAC Name

ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30Cl2FN3O3.ClH/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26;/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31);1H/t21-,22-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMWSKHHXLCVHI-VROPFNGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31Cl3FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380449-54-7
Record name Melphalan flufenamide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380449547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELPHALAN FLUFENAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3412470A0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melphalan flufenamide hydrochloride
Reactant of Route 2
Reactant of Route 2
Melphalan flufenamide hydrochloride
Reactant of Route 3
Melphalan flufenamide hydrochloride
Reactant of Route 4
Melphalan flufenamide hydrochloride
Reactant of Route 5
Reactant of Route 5
Melphalan flufenamide hydrochloride
Reactant of Route 6
Melphalan flufenamide hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。